Cas no 79112-09-7 (1H-Indole-2-carbonyl chloride, 5-fluoro-)
1H-Indole-2-carbonyl chloride, 5-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carbonyl chloride, 5-fluoro-
- 5-FLUORO-1H-INDOLE-2-CARBONYL CHLORIDE
- SCHEMBL213471
- DTXSID70569457
- AKOS006318436
- 1H-INDOLE-2-CARBONYL CHLORIDE,5-FLUORO-
- 79112-09-7
- UMLGAJBWICWJOR-UHFFFAOYSA-N
- 5-Fluoroindole-2-carbonyl chloride
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- MDL: MFCD11617049
- Inchi: 1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H
- InChI Key: UMLGAJBWICWJOR-UHFFFAOYSA-N
- SMILES: ClC(C1=CC2C=C(C=CC=2N1)F)=O
Computed Properties
- Exact Mass: 197.0043696g/mol
- Monoisotopic Mass: 197.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 32.9Ų
1H-Indole-2-carbonyl chloride, 5-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 083184-1g |
5-Fluoro-1H-indole-2-carbonyl chloride, 97% |
79112-09-7 | 97% | 1g |
$727.00 | 2023-09-09 |
1H-Indole-2-carbonyl chloride, 5-fluoro- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1H-Indole-2-carbonyl chloride, 5-fluoro-
Recent Advances in the Application of 1H-Indole-2-carbonyl chloride, 5-fluoro- (CAS: 79112-09-7) in Chemical Biology and Pharmaceutical Research
The compound 1H-Indole-2-carbonyl chloride, 5-fluoro- (CAS: 79112-09-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a key intermediate in the synthesis of biologically active molecules, this fluorinated indole derivative plays a crucial role in the development of novel therapeutic agents. Recent studies have highlighted its potential in drug discovery, particularly in the design of kinase inhibitors and GPCR-targeted compounds. The presence of the 5-fluoro substituent enhances the metabolic stability and bioavailability of derived compounds, making it a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1H-Indole-2-carbonyl chloride, 5-fluoro- in the synthesis of potent and selective FGFR inhibitors. The researchers utilized this intermediate to develop a series of compounds showing nanomolar activity against FGFR1-3 isoforms, with improved pharmacokinetic properties compared to previous generations of inhibitors. The structural flexibility provided by the indole core, combined with the electronic effects of the fluorine atom, allowed for optimal interactions with the ATP-binding pocket of FGFR kinases.
In the field of CNS drug development, a recent patent application (WO2023056421) disclosed novel serotonin receptor modulators incorporating the 1H-Indole-2-carbonyl chloride, 5-fluoro- scaffold. The compounds exhibited exceptional blood-brain barrier penetration and demonstrated promising results in preclinical models of depression and anxiety disorders. The fluorination at the 5-position was found to significantly reduce oxidative metabolism in hepatic microsomes, addressing a common limitation of indole-based psychotropic agents.
From a synthetic chemistry perspective, advancements in the preparation of 1H-Indole-2-carbonyl chloride, 5-fluoro- have been reported in Organic Process Research & Development (2024). The new synthetic route features a one-pot indole formation followed by selective fluorination, achieving an overall yield of 78% with excellent purity (>99.5%). This improved methodology addresses previous challenges in scale-up production, making the compound more accessible for pharmaceutical applications.
The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has also been explored in recent research. A Nature Chemical Biology publication (2024) described its incorporation as a linker element in BRD4-targeting PROTACs, where the indole carbonyl group served as an optimal attachment point for E3 ligase ligands. The 5-fluoro modification enhanced the proteolytic stability of the resulting heterobifunctional molecules, leading to improved degradation efficiency in cellular models.
Looking forward, the unique properties of 1H-Indole-2-carbonyl chloride, 5-fluoro- position it as a critical tool in the development of next-generation therapeutics. Ongoing research is investigating its application in covalent inhibitor design, where the reactive carbonyl chloride moiety can be exploited for targeted covalent modification of disease-relevant proteins. As synthetic methodologies continue to evolve and biological screening technologies advance, we anticipate seeing expanded applications of this versatile building block in both small molecule drug discovery and chemical biology probe development.
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